molecular formula C40H49NO12 B586816 De-boc Cabazitaxel

De-boc Cabazitaxel

Katalognummer B586816
Molekulargewicht: 735.8 g/mol
InChI-Schlüssel: ONJGHPJYUCCBGB-KWIOUIIFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

De-Boc-Cabazitaxel is a derivative of cabazitaxel, a second-generation taxane used primarily in the treatment of metastatic castration-resistant prostate cancer. Cabazitaxel is known for its ability to stabilize microtubules and induce cell death in cancer cells, particularly those resistant to other taxanes like paclitaxel and docetaxel .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of De-Boc-Cabazitaxel involves the protection of the amino group in cabazitaxel with a tert-butoxycarbonyl (Boc) group. This protection is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of De-Boc-Cabazitaxel follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified using chromatographic techniques and characterized using spectroscopic methods .

Types of Reactions:

    Oxidation: De-Boc-Cabazitaxel can undergo oxidation reactions, particularly at the hydroxyl groups present in its structure.

    Reduction: Reduction reactions can target the carbonyl groups in the compound.

    Substitution: The Boc group can be removed under acidic conditions, leading to the formation of cabazitaxel.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

De-Boc-Cabazitaxel has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various derivatives for studying structure-activity relationships.

    Biology: Investigated for its effects on microtubule dynamics and cell division.

    Medicine: Studied for its potential in overcoming resistance in cancer therapy, particularly in prostate cancer.

    Industry: Utilized in the development of novel drug delivery systems and formulations

Wirkmechanismus

De-Boc-Cabazitaxel exerts its effects by stabilizing microtubules, preventing their depolymerization, and thereby inhibiting cell division. This leads to mitotic arrest and subsequent cell death. The compound targets the microtubules and interferes with the normal function of the mitotic spindle, crucial for cell division .

Similar Compounds:

    Cabazitaxel: The parent compound, used in cancer therapy.

    Paclitaxel: Another taxane used in cancer treatment.

    Docetaxel: A first-generation taxane with similar mechanisms of action.

Uniqueness: De-Boc-Cabazitaxel is unique due to its modified structure, which provides different pharmacokinetic properties and potentially improved efficacy in certain resistant cancer cell lines. Its ability to overcome resistance mechanisms that limit the effectiveness of other taxanes makes it a valuable compound in cancer research .

Eigenschaften

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H49NO12/c1-21-25(51-36(46)30(43)29(41)23-14-10-8-11-15-23)19-40(47)34(52-35(45)24-16-12-9-13-17-24)32-38(5,33(44)31(49-7)28(21)37(40,3)4)26(48-6)18-27-39(32,20-50-27)53-22(2)42/h8-17,25-27,29-32,34,43,47H,18-20,41H2,1-7H3/t25-,26-,27+,29-,30+,31+,32-,34-,38+,39-,40+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJGHPJYUCCBGB-KWIOUIIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H49NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

735.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.